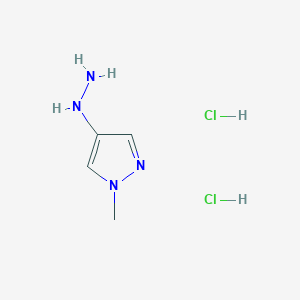![molecular formula C9H16ClN3O2 B1432163 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 1206970-39-9](/img/structure/B1432163.png)
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
描述
“1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride” is a chemical compound that belongs to the class of spirohydantoins . It has been identified as a pan-inhibitor of the prolyl hydroxylase (PHD) family of enzymes . These enzymes are involved in the regulation of hypoxia-inducible factor (HIF), which plays a key role in the body’s response to low oxygen levels . Inhibition of these enzymes can lead to an upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes this compound potentially useful for the treatment of anemia .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The initial hit class, spirooxindoles, was identified through affinity selection mass spectrometry (AS-MS) and optimized for PHD2 inhibition and optimal PK/PD profile . The spirohydantoins were then optimized as an advanced lead class derived from the original spiroindole hit . A new set of general conditions for C–N coupling, developed using a high-throughput experimentation (HTE) technique, enabled a full SAR analysis of the spirohydantoins .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H15N3O2.ClH . The InChI code for this compound is 1S/C9H15N3O2.ClH/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of sequential steps . These steps involve the nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one, thereby forming a 4a-cyano-4e-hydroxypiperidine . The equatorial orientation of the 3-CH3 group is retained during this process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 301.2±52.0 °C and a predicted density of 1.26±0.1 g/cm3 .
作用机制
Target of Action
The primary target of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is the δ opioid receptor (DOR) . The DOR is a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
This compound acts as a selective DOR agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, triggering a response that can lead to various effects, such as antinociception .
Result of Action
The activation of the DOR by this compound can lead to antinociceptive effects , which means it can reduce the sensation of pain . It has also been noted that selective dor agonists can induce convulsions .
实验室实验的优点和局限性
One advantage of using 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride in lab experiments is its unique structural features, which make it an interesting molecule to study. In addition, this compound has been shown to have a number of potential therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are many future directions for research on 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride. One area of research could be the development of new synthesis methods that increase the yield of the compound. Another area of research could be the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders and cancer. Finally, future research could focus on the mechanism of action of this compound, with the goal of developing new drugs that target the same pathways.
科学研究应用
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has been used in scientific research for many years due to its unique structural features and potential therapeutic applications. This compound has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. In addition, this compound has been shown to have anti-inflammatory and antitumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
生化分析
Biochemical Properties
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of certain enzymes, which can alter metabolic pathways and cellular functions . The compound’s interactions with proteins and enzymes are primarily through binding to active sites, leading to inhibition or modulation of their activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to impact cell proliferation, apoptosis, and differentiation, making it a valuable tool in studying cellular responses and mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in alterations in metabolic pathways and cellular functions . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions.
属性
IUPAC Name |
1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRHDTGMALYLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCNCC2)N(C1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


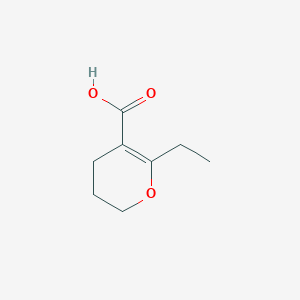
![Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate](/img/structure/B1432082.png)
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)
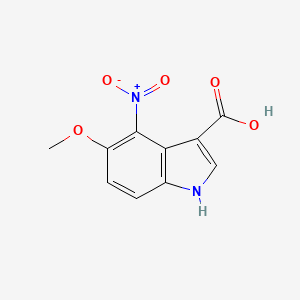
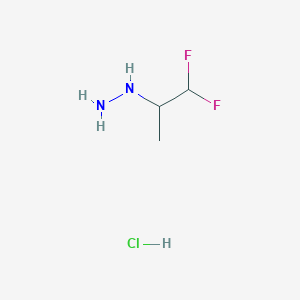

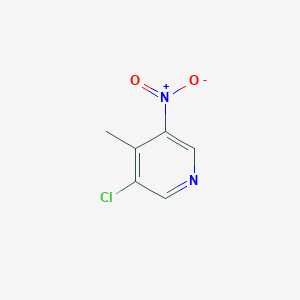
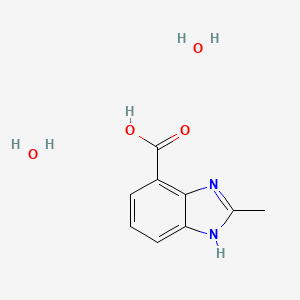
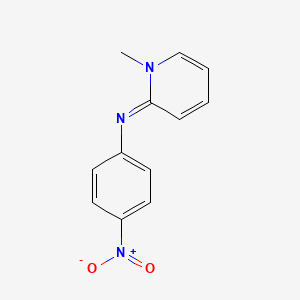

![4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B1432099.png)

![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)
